molecular formula C7H11ClN2O B1418080 (6-Methoxypyridin-3-yl)methanamine hydrochloride CAS No. 857220-13-4

(6-Methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B1418080
CAS No.: 857220-13-4
M. Wt: 174.63 g/mol
InChI Key: PUPDBJCNQZRACW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of (6-Methoxypyridin-3-yl)methanamine hydrochloride emerged from the broader historical context of pyridine chemistry research that gained momentum in the mid-20th century. The foundational work in pyridine chemistry can be traced to researchers such as James Walker, who worked extensively on pyridine derivatives and chemotherapeutic agents at the Medical Research Council National Institute for Medical Research from 1939 to 1968. Walker's contributions to the field included significant research on pyridine-based compounds and their synthetic methodologies, establishing many of the principles that would later enable the synthesis of complex substituted pyridines. The specific compound this compound was first documented in chemical databases in 2010, with its initial creation date recorded as March 15, 2010, in the PubChem database. However, the synthesis of related methoxypyridine compounds has roots extending back to the 1940s, when researchers began exploring the nucleophilic substitution reactions of halogenated pyridines with methoxide reagents. The evolution of this compound's synthesis reflects the advancement of organic synthetic methodologies, particularly in the area of regioselective functionalization of pyridine rings.

The historical development of methoxypyridine chemistry demonstrates a progression from simple substitution reactions to sophisticated synthetic strategies. Early work by researchers like Forrest and Walker in 1948 explored various pyridine derivatives for chemotherapeutic applications, laying the groundwork for understanding structure-activity relationships in this class of compounds. The synthesis of methoxy-substituted pyridines required the development of reliable methods for introducing methoxy groups onto the pyridine ring system, which was achieved through nucleophilic aromatic substitution reactions. The parent compound (6-methoxypyridin-3-yl)methanamine, bearing the Chemical Abstracts Service number 262295-96-5, serves as the precursor to the hydrochloride salt. The conversion to the hydrochloride salt form represents a common pharmaceutical practice to improve the handling characteristics and stability of amine-containing compounds. This historical trajectory illustrates how fundamental research in pyridine chemistry has enabled the development of increasingly complex and functionally diverse compounds for modern applications.

Nomenclature and Classification

This compound exhibits a systematic nomenclature that reflects its structural complexity and chemical classification within organic chemistry. The compound is officially designated with the Chemical Abstracts Service registry number 857220-13-4, which uniquely identifies this specific hydrochloride salt form. The systematic International Union of Pure and Applied Chemistry name for this compound is (6-methoxypyridin-3-yl)methanamine;hydrochloride, which precisely describes both the organic cation and the chloride anion components. Alternative nomenclature systems provide additional descriptive names, including 6-Methoxy-3-pyridinemethanamine hydrochloride and 3-Pyridinemethanamine, 6-methoxy-, hydrochloride, which emphasize different aspects of the molecular structure. The compound also carries the Molecular Design Limited number MFCD08061344, which serves as an additional identifier in chemical databases and inventory systems.

The classification of this compound spans multiple chemical categories, reflecting its diverse structural features and potential applications. Primarily, it belongs to the class of methoxypyridines, which represents a subset of substituted pyridines characterized by the presence of methoxy functional groups attached to the pyridine ring. More specifically, it is classified as an aminomethylpyridine derivative, indicating the presence of an aminomethyl substituent on the pyridine core structure. The hydrochloride salt form places it within the broader category of organic hydrochloride salts, which are commonly encountered in pharmaceutical and chemical applications due to their enhanced stability and solubility properties. From a functional group perspective, the compound contains both ether functionality (the methoxy group) and amine functionality (the aminomethyl group), making it a polyfunctional heterocyclic compound. The pyridine ring system classifies it as a six-membered aromatic heterocycle containing nitrogen, which is fundamental to its chemical reactivity and biological activity potential. This multi-faceted classification system enables precise communication about the compound's properties and facilitates its organization within chemical databases and regulatory frameworks.

Structural Significance in Pyridine Chemistry

The structural architecture of this compound represents a sophisticated example of regioselective functionalization within pyridine chemistry, demonstrating the strategic placement of functional groups to achieve specific chemical and biological properties. The pyridine core provides a six-membered aromatic heterocycle with nitrogen at the 1-position, which serves as both an electron-withdrawing group and a potential coordination site for metal complexes or hydrogen bonding interactions. The methoxy substitution at the 6-position (also known as the 2-position in alternative numbering systems) introduces electron-donating character to the ring system, which significantly influences the electronic distribution and reactivity patterns of the molecule. This methoxy group not only modulates the basicity of the pyridine nitrogen but also affects the nucleophilicity and electrophilicity of various ring positions, making it crucial for synthetic applications and biological activity.

The aminomethyl substituent at the 3-position (also referred to as the 5-position) provides a flexible side chain that extends the functional capabilities of the molecule beyond the aromatic ring system. This aminomethyl group can participate in hydrogen bonding, salt formation, and nucleophilic reactions, making it a versatile handle for further chemical modifications or biological interactions. The spatial arrangement of these substituents creates a molecular geometry that balances hydrophilic and lipophilic characteristics, which is particularly important for pharmaceutical applications. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System code COC1=NC=C(C=C1)CN.Cl, which precisely defines the connectivity and stereochemistry of all atoms. The three-dimensional conformation of the molecule, influenced by the planarity of the pyridine ring and the conformational flexibility of the aminomethyl side chain, determines its ability to interact with biological targets and participate in chemical reactions.

Recent computational and experimental studies have revealed that the electronic properties of this substitution pattern create unique reactivity profiles compared to other pyridine derivatives. The combination of the electron-donating methoxy group and the electron-neutral aminomethyl substituent generates a polarized system that can undergo selective chemical transformations. The InChI (International Chemical Identifier) key PUPDBJCNQZRACW-UHFFFAOYSA-N provides a standardized representation of the compound's structure for database searches and computational applications. This structural significance extends to its role as a building block in synthetic chemistry, where the multiple functional groups allow for diverse reaction pathways and the construction of complex molecular frameworks. The strategic positioning of substituents on the pyridine ring exemplifies modern approaches to heterocyclic chemistry, where precise control over regiochemistry enables the design of molecules with predetermined properties and activities.

Research Importance and Contemporary Applications

This compound has emerged as a compound of significant research interest due to its versatile chemical properties and potential applications across multiple scientific disciplines. In pharmaceutical research, methoxypyridine derivatives have demonstrated considerable promise as scaffolds for drug development, particularly in the areas of gamma-secretase modulation for Alzheimer's disease treatment. Research groups have extensively investigated how the methoxypyridine motif can be incorporated into complex molecular architectures to achieve improved biological activity and enhanced pharmaceutical properties. The compound's role as a synthetic intermediate has been particularly valuable in the preparation of novel therapeutic agents, where its functional groups provide multiple points for structural modification and optimization. Studies have shown that methoxypyridine-containing compounds can exhibit improved solubility profiles compared to their fluorinated analogs, making them attractive candidates for drug development programs where bioavailability is a critical consideration.

Contemporary applications of this compound extend beyond pharmaceutical research into the broader field of organic synthesis and materials science. The aminomethyl functionality serves as a versatile handle for coupling reactions, enabling the construction of larger molecular frameworks through amide bond formation, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. Research groups have utilized similar methoxypyridine derivatives in the synthesis of complex natural products and bioactive molecules, where the pyridine ring serves as both a structural element and a directing group for regioselective transformations. The compound's ability to participate in various chemical reactions, including nucleophilic substitutions, oxidations, and reductions, makes it a valuable building block for synthetic chemists seeking to access diverse molecular architectures. Modern synthetic applications have also explored the use of such compounds in the development of novel materials with specific electronic or optical properties, where the pyridine nitrogen can coordinate to metal centers or participate in supramolecular assemblies.

The research significance of this compound is further emphasized by its role in advancing our understanding of structure-activity relationships in medicinal chemistry. Recent studies have demonstrated that the specific substitution pattern present in this compound can influence biological activity through multiple mechanisms, including direct target binding, modulation of pharmacokinetic properties, and alteration of metabolic stability. The compound has been investigated in the context of developing inhibitors for various enzymatic targets, where the methoxypyridine framework provides an optimal balance of potency and selectivity. Research applications have also extended to the field of chemical biology, where fluorescently labeled derivatives of similar compounds have been used as molecular probes to study biological processes and protein-ligand interactions. The continued investigation of this compound and its analogs represents an active area of research that bridges fundamental organic chemistry with applied pharmaceutical and materials science, demonstrating the enduring importance of well-designed heterocyclic compounds in modern chemical research.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDBJCNQZRACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-12-9
Record name 3-Pyridinemethanamine, 6-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169045-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Pyridine Core

Starting Materials:

  • 6-Methoxy-2-methylpyridine derivatives are typically synthesized via electrophilic substitution reactions or from commercially available precursors.

Reaction Conditions:

  • Nucleophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) are employed to introduce substituents at specific positions on the pyridine ring.

Example Reaction:

  • A typical method involves methylation of 6-hydroxypyridine derivatives using methyl iodide or dimethyl sulfate under basic conditions to afford 6-methoxy-2-methylpyridine.

Introduction of the Methanamine Group

Method:

  • The key step involves nucleophilic substitution or reductive amination at the 3-position of the pyridine ring.

Reaction Conditions:

  • Formaldehyde or paraformaldehyde is used as a methylene source, combined with ammonia or ammonium salts under controlled temperatures.
  • Microwave irradiation has been employed to accelerate the reaction, providing higher yields and shorter reaction times.

Example Procedure:

  • Reacting 6-methoxy-2-methylpyridine with formaldehyde and ammonium chloride in an inert atmosphere, followed by reduction with sodium borohydride or similar reducing agents, yields the methanamine derivative.

Formation of the Hydrochloride Salt

Procedure:

  • The free base is dissolved in an appropriate solvent such as ethanol or water.
  • Hydrochloric acid (gas or aqueous solution) is added dropwise to protonate the amine group, forming the hydrochloride salt.
  • The product is then isolated via crystallization or filtration, often under cooling conditions to improve purity.

Representative Reaction Scheme

[Starting Pyridine] --(methylation, substitution)--> [6-Methoxy-2-methylpyridine]
[6-Methoxy-2-methylpyridine] + Formaldehyde + NH4Cl --(microwave-assisted reductive amination)--> [(6-Methoxy-2-methylpyridin-3-yl)methanamine]
[(6-Methoxy-2-methylpyridin-3-yl)methanamine] + HCl --> (6-Methoxypyridin-3-yl)methanamine hydrochloride

Data Table of Preparation Methods

Step Reagents Conditions Purpose References
Pyridine methylation Methyl iodide or dimethyl sulfate Basic, reflux Introduce methoxy group ,
Substituent introduction Cross-coupling (e.g., Suzuki) Pd-catalyzed, inert atmosphere Add methyl group at 2-position
Nucleophilic substitution Formaldehyde, NH4Cl Microwave irradiation, 90°C Attach methanamine group
Salt formation HCl (gas or aqueous) Cooling, crystallization Form hydrochloride salt Common practice

Research Findings and Notes

  • Microwave-assisted reductive amination accelerates the formation of (6-Methoxy-2-methylpyridin-3-yl)methanamine, reducing reaction times from hours to minutes with high yields (~70-80%).
  • Purification typically involves crystallization from ethanol or water, ensuring high purity suitable for pharmacological testing.
  • Industrial scale synthesis emphasizes the use of high-purity reagents, solvent recycling, and process optimization to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, imines, nitriles, and secondary or tertiary amines .

Scientific Research Applications

(6-Methoxypyridin-3-yl)methanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
(6-Methoxypyridin-3-yl)methanamine HCl (262295-96-5) C₇H₁₀N₂O·HCl 174.63 6-OCH₃, 3-CH₂NH₂·HCl Density: 1.091 g/cm³; B.P.: 239.34°C
(6-Methylpyridin-3-yl)methanamine (56622-54-9) C₇H₁₀N₂ 122.17 6-CH₃, 3-CH₂NH₂ Purity: ≥95%; used in drug intermediates
(6-Chloropyridin-3-yl)methanamine HCl (153471-65-9) C₆H₆ClN₂·HCl 179.05 6-Cl, 3-CH₂NH₂·HCl Reactivity: Halogenated intermediate
(5-Chloro-6-methoxypyridin-3-yl)methanamine HCl (1820703-71-6) C₇H₈ClN₂O·HCl 207.07 5-Cl, 6-OCH₃, 3-CH₂NH₂·HCl R&D applications; limited stability data
(6-Methoxypyridin-2-yl)methanamine (BP 1688) C₇H₁₀N₂O 138.17 6-OCH₃, 2-CH₂NH₂ Positional isomer; distinct electronic effects

Key Observations :

  • Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents compared to methyl or chloro substituents .
  • Positional Isomerism: The 3-aminomethyl position in the target compound versus the 2-position in BP 1688 alters electronic distribution, affecting binding affinity in receptor studies .

Biological Activity

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10ClN2OC_7H_{10}ClN_2O, with a molar mass of approximately 171.62 g/mol. The compound features a pyridine ring substituted with a methoxy group at the 6-position and a methanamine group, which contributes to its biological activity.

The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites on target molecules, influencing their activity. The methoxy group enhances binding affinity and specificity, making it a valuable ligand in biochemical assays.

1. Antiparasitic Activity

Research has indicated that derivatives of this compound exhibit potent antiparasitic effects. For instance, modifications to the compound have shown increased efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported effective concentrations (EC50) ranging from 0.004 μM to 0.177 μM depending on structural variations .

2. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity, particularly in the context of cytochrome P450 enzymes. It selectively inhibits CYP2A6 and CYP2A13, which are involved in the metabolism of various drugs and toxins, including nicotine . This inhibition may have therapeutic implications for smoking cessation therapies.

Case Study 1: Antiparasitic Efficacy

A study evaluated several analogs of this compound for their activity against drug-resistant strains of P. falciparum. The results demonstrated that specific modifications significantly enhanced potency while maintaining low cytotoxicity in human liver cells .

CompoundEC50 (μM)Metabolic Stability (min)
Parent Compound0.17720.5
Modified Compound A0.04819.5
Modified Compound B0.00444.6

Case Study 2: CYP Enzyme Inhibition

In another study focusing on CYP enzyme inhibition, it was found that this compound exhibited selective inhibition of CYP2A6 over other CYP enzymes by ratios exceeding tenfold . This selectivity suggests potential applications in reducing adverse drug reactions associated with polypharmacy.

Research Findings

Recent research has highlighted the compound's versatility as a building block in organic synthesis and its applications in drug development. Its unique substitution pattern on the pyridine ring contributes to distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Methoxypyridin-3-yl)methanamine hydrochloride, and how can yield be maximized?

  • Methodological Answer : A palladium-catalyzed regioselective arylation approach using LiN(SiMe3)₂ (0.30 mmol) with aryl chlorides (0.10 mmol) at 10 mol% catalyst loading is effective. Reaction optimization should focus on temperature control (e.g., 80–100°C) and inert atmosphere maintenance to prevent side reactions . Purification via recrystallization in ethanol/water mixtures enhances purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and aminomethyl (δ ~2.8–3.2 ppm) groups. Compare experimental data with computational predictions (e.g., InChI: 1S/C7H10N2O) to validate structure . Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 138.1671 (free base) and 174.62 (hydrochloride). IR spectroscopy can verify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer : Store in airtight containers under anhydrous conditions at room temperature (RT). Monitor for hygroscopicity via periodic Karl Fischer titration. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess steric effects of the methoxy group on palladium coordination. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify electron density distribution in the pyridine ring, guiding predictions of regioselectivity in arylation or alkylation reactions .

Q. What strategies resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : If ¹H NMR signals deviate from expected patterns (e.g., splitting due to diastereomers), employ 2D NMR (COSY, HSQC) to assign coupling networks. For ambiguous cases, X-ray crystallography provides definitive structural confirmation. Solvent effects (e.g., DMSO vs. CDCl₃) should also be evaluated, as hydrogen bonding may shift proton resonances .

Q. How can regioselectivity be controlled in palladium-catalyzed reactions involving this compound?

  • Methodological Answer : Optimize ligand selection (e.g., bulky phosphines like P(t-Bu)₃) to favor C–H activation at the 4-position of the pyridine ring. Kinetic studies (e.g., varying catalyst loading from 5–15 mol%) and Arrhenius analysis can identify temperature-dependent selectivity trends. Mechanistic probes like deuterium labeling clarify rate-determining steps .

Data Analysis and Experimental Design

Q. What protocols validate the purity of this compound in multi-step syntheses?

  • Methodological Answer : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities. Quantify residual solvents (e.g., DMF, THF) via GC-MS. For trace metal analysis (e.g., Pd residues), inductively coupled plasma mass spectrometry (ICP-MS) is recommended, with acceptable limits <10 ppm .

Q. How do structural modifications (e.g., substituting methoxy with ethoxy groups) affect biological activity?

  • Methodological Answer : Synthesize analogs (e.g., (6-Ethoxypyridin-3-yl)methanamine) and compare binding affinities in receptor assays (e.g., IC₅₀ determinations). Molecular docking studies using AutoDock Vina can predict interactions with target proteins. Correlate logP values (measured via shake-flask method) with cellular permeability trends .

Safety and Handling

Q. What safety protocols are essential when handling this compound in aqueous environments?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or skin contact. In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. First aid for eye exposure requires 15-minute flushing with saline solution, followed by ophthalmologist consultation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
(6-Methoxypyridin-3-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.